2-(1-adamantyl)-N-(2-isopropyl-6-methylphenyl)acetamide
Overview
Description
2-(1-adamantyl)-N-(2-isopropyl-6-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of adamantane derivatives. Adamantane is a hydrocarbon with a unique cage-like structure, which imparts specific physical and chemical properties to its derivatives. This compound is characterized by the presence of an adamantyl group and a substituted phenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-(2-isopropyl-6-methylphenyl)acetamide typically involves the following steps:
Formation of the Adamantyl Acetate: Adamantane is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to form adamantyl acetate.
Amidation Reaction: The adamantyl acetate is then reacted with 2-isopropyl-6-methylphenylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(1-adamantyl)-N-(2-isopropyl-6-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles like amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-N-(2-isopropyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The substituted phenylacetamide moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Another adamantane derivative with a primary amine group.
2-(1-Adamantyl)ethanol: An adamantane derivative with a hydroxyl group.
N-(2-Isopropyl-6-methylphenyl)acetamide: A similar compound without the adamantyl group.
Uniqueness
2-(1-adamantyl)-N-(2-isopropyl-6-methylphenyl)acetamide is unique due to the combination of the adamantyl group and the substituted phenylacetamide moiety. This combination imparts specific physical, chemical, and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-(1-adamantyl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO/c1-14(2)19-6-4-5-15(3)21(19)23-20(24)13-22-10-16-7-17(11-22)9-18(8-16)12-22/h4-6,14,16-18H,7-13H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLFOMQKUMWKFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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